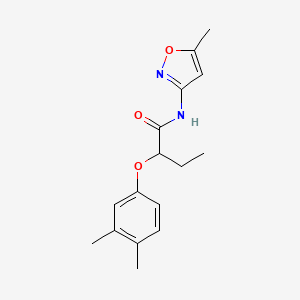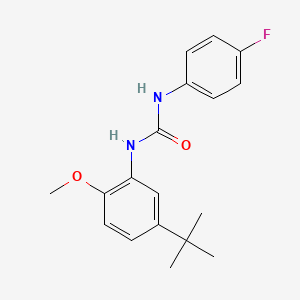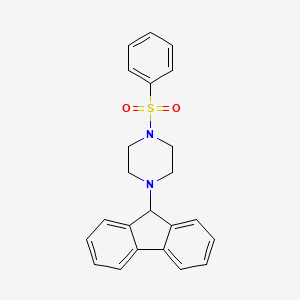
2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide
Vue d'ensemble
Description
2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide, commonly known as MI-192, is a small molecule inhibitor that has been extensively studied for its potential application in cancer therapy. It belongs to the class of indolinecarboxamides and has been shown to exhibit potent antitumor activity in preclinical studies.
Mécanisme D'action
MI-192 functions by inhibiting the activity of MDM2, which is a negative regulator of p53. In normal cells, p53 acts as a tumor suppressor by inducing cell cycle arrest and apoptosis in response to DNA damage. However, in cancer cells, MDM2 can bind to and inhibit p53, leading to uncontrolled cell proliferation and tumor growth. By inhibiting MDM2, MI-192 can restore p53 activity and induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
MI-192 has been shown to exhibit potent antitumor activity in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, particularly against breast and lung cancers. MI-192 has also been shown to exhibit good pharmacokinetic properties, with high oral bioavailability and good tissue penetration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MI-192 is its high potency and specificity for MDM2 inhibition. It has been shown to exhibit potent antitumor activity in preclinical studies, particularly against breast and lung cancers. However, one of the limitations of MI-192 is its potential toxicity, particularly at high doses. Further studies are needed to determine the optimal dose and dosing schedule for MI-192 in clinical settings.
Orientations Futures
There are several future directions for the development of MI-192 as a potential cancer therapy. One direction is the optimization of the dosing schedule and combination therapy with other anticancer agents. Another direction is the development of MI-192 analogs with improved pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to determine the potential toxicity and side effects of MI-192 in clinical settings.
Applications De Recherche Scientifique
MI-192 has been extensively studied for its potential application in cancer therapy. It has been shown to exhibit potent antitumor activity in preclinical studies, particularly against breast and lung cancers. MI-192 functions by inhibiting the activity of a protein called MDM2, which is known to play a critical role in the regulation of the tumor suppressor protein p53. By inhibiting MDM2, MI-192 can restore p53 activity and induce cell cycle arrest and apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-methyl-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-7-5-9-6-8(11(12)14)3-4-10(9)13(7)17(2,15)16/h3-4,6-7H,5H2,1-2H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRLNJUQWFQJPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 1-ethyl-6-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4846035.png)
![2-amino-4-(1-methyl-1H-pyrazol-4-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4846052.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B4846054.png)

![methyl 2-[(3-{3-[(3-chlorobenzyl)oxy]phenyl}-2-cyanoacryloyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B4846064.png)
![N-(3-acetylphenyl)-N'-[1-(1,3-benzodioxol-5-yl)ethyl]urea](/img/structure/B4846066.png)

![N-(2-isopropyl-6-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4846091.png)
![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]hexanamide](/img/structure/B4846101.png)
![2-{1-[(5-methyl-2-furyl)methyl]-4-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4846108.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-fluorobenzamide](/img/structure/B4846121.png)

